molecular formula C7H3FN2O2 B12980290 6-Cyano-2-fluoronicotinic acid

6-Cyano-2-fluoronicotinic acid

Cat. No.: B12980290
M. Wt: 166.11 g/mol
InChI Key: KCUXOPJEHLPKLE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acids as Heterocyclic Building Blocks

Pyridine carboxylic acids are a class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of organic molecules. google.comchim.it Their utility spans various sectors, including pharmaceuticals, agrochemicals, and materials science. google.comnih.gov For instance, nicotinic acid (3-pyridine carboxylic acid) is a precursor to vitamin B3, while isonicotinic acid (4-pyridine carboxylic acid) is a key component in the production of anti-tubercular drugs. google.com The presence of the nitrogen atom in the pyridine ring, combined with the carboxylic acid functionality, provides multiple sites for chemical modification, making these compounds exceptionally versatile for constructing more complex molecular architectures. nih.govresearchgate.net Their ability to act as ligands for metal ions also leads to applications in catalysis and materials science. chim.it

Strategic Importance of Fluorine and Cyano Substituents in Modulating Chemical Reactivity and Biological Activity within Heterocyclic Systems

The introduction of fluorine and cyano groups into heterocyclic systems is a strategic approach widely employed in medicinal chemistry and materials science to fine-tune molecular properties. tandfonline.commdpi.com

Fluorine: Due to its high electronegativity and small size, the fluorine atom can significantly alter the physicochemical and pharmacokinetic properties of a molecule. researchgate.net Its incorporation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. mdpi.comrsc.org This is because the carbon-fluorine bond is strong and not commonly found in nature, making it more resistant to metabolic degradation. tandfonline.com Consequently, a significant percentage of pharmaceuticals and agrochemicals contain fluorine. numberanalytics.com

Cyano Group: The cyano (-CN) group is a versatile functional group that can act as a precursor to other functionalities like amines and carboxylic acids. numberanalytics.com In drug design, the nitrile group can participate in hydrogen bonding, potentially increasing the potency and selectivity of a drug candidate. numberanalytics.com It can also influence a compound's metabolic stability and pharmacokinetic profile. numberanalytics.com More than 60 commercially available small molecule drugs feature a cyano group. rsc.org

Overview of 6-Cyano-2-fluoronicotinic Acid as a Key Synthetic Intermediate and Molecular Scaffold

This compound is a specialized pyridine derivative that incorporates both a fluorine atom and a cyano group, making it a highly valuable intermediate in organic synthesis. The presence of these two functional groups on the nicotinic acid framework provides a unique combination of reactivity and modulatory effects. The fluorine atom at the 2-position and the cyano group at the 6-position activate the pyridine ring for various chemical transformations. This compound serves as a critical building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Physicochemical Properties of this compound

The distinct arrangement of functional groups in this compound dictates its physical and chemical characteristics.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 1803788-14-8 sigmaaldrich.com
Molecular Formula C7H3FN2O2 sigmaaldrich.com
Molecular Weight 166.11 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Purity 97% sigmaaldrich.com

Synthesis and Reactivity

Synthetic Routes to this compound

The synthesis of this compound can be approached through several routes, often involving multi-step processes starting from simpler pyridine derivatives. A common strategy involves the functionalization of a pre-existing nicotinic acid or pyridine core.

One potential pathway starts with the oxidation of a corresponding methylpyridine, such as 2-fluoro-5-methylpyridine, using a strong oxidizing agent like potassium permanganate (B83412) to form the carboxylic acid. chemicalbook.com Subsequent introduction of the cyano group can be achieved through various cyanating agents.

Another approach involves the construction of the substituted pyridine ring from acyclic precursors. For instance, a three-component reaction of lithiated alkoxyallenes with nitriles and a suitable carboxylic acid can lead to highly substituted pyridin-4-ol derivatives, which can then be further modified. chim.it

The synthesis of related fluorinated and cyanated nicotinic acid derivatives often involves halogen exchange reactions, where a chloro- or bromo-substituted precursor is treated with a fluoride (B91410) source. researchgate.net For example, 6-bromonicotinic acid esters can undergo a fluorination reaction followed by hydrolysis to yield the corresponding 6-fluoronicotinic acid. google.com

Chemical Reactivity of the Functional Groups

The chemical behavior of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the fluorine atom, and the cyano group.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification with alcohols and amidation with amines. researchgate.net For example, it can be converted to its corresponding ethyl ester. rsc.org

Fluorine Atom: The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines or alkoxides, at this position, displacing the fluoride ion. guidechem.com

Cyano Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. It can also be reduced to an amine. numberanalytics.com This versatility makes it a valuable handle for further molecular elaboration.

Applications in Organic Synthesis

Utility as a Precursor for Biologically Active Molecules

This compound is a valuable starting material for the synthesis of a variety of biologically active compounds. The strategic placement of the fluoro and cyano groups allows for selective modifications to build complex molecular architectures with desired pharmacological properties.

For instance, fluorinated nicotinic acid derivatives are used as scaffolds for tracers in positron emission tomography (PET) to visualize metabolic processes. ossila.com They are also investigated as building blocks for active pharmaceutical ingredients (APIs). ossila.com The synthesis of derivatives of nicotinamide, a form of vitamin B3, often starts from related fluorinated nicotinic acids. guidechem.com

Role in the Synthesis of Functional Materials

The unique electronic properties conferred by the fluorine and cyano substituents make this compound and its derivatives interesting candidates for applications in materials science. Halogenated heterocyclic compounds are explored for the synthesis of functional materials with potential uses in organic electronics and photovoltaics. smolecule.com The ability of the pyridine nitrogen and the other functional groups to coordinate with metal ions also opens up possibilities in the design of novel coordination polymers and metal-organic frameworks (MOFs).

Properties

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

6-cyano-2-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-6-5(7(11)12)2-1-4(3-9)10-6/h1-2H,(H,11,12)

InChI Key

KCUXOPJEHLPKLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)F)C(=O)O

Origin of Product

United States

Reactivity and Derivatization Strategies for 6 Cyano 2 Fluoronicotinic Acid

Reactions at the Carboxylic Acid Moiety of 6-Cyano-2-fluoronicotinic Acid

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, enabling the introduction of diverse functionalities.

Formation of Esters and Amides (e.g., for prosthetic group synthesis)

The carboxylic acid of this compound can be readily converted into esters and amides, which are crucial intermediates in the synthesis of more complex molecules, including prosthetic groups for positron emission tomography (PET) imaging.

Esterification: Esterification is a common transformation. For instance, methyl esters can be formed by reacting the carboxylic acid with methanol (B129727) under acidic conditions. A general method for preparing ethyl esters involves refluxing the corresponding nicotinic acid with ethanol (B145695) in the presence of a strong acid like concentrated sulfuric acid. rsc.org Another approach involves the in-situ generation of the acid chloride from the carboxylic acid using reagents like oxalyl chloride and a catalytic amount of DMF (Vilsmeier reagent), which is then reacted with an alcohol. sci-hub.se

Amidation: Amide bond formation is another key reaction. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine. For example, 6-fluoronicotinic acid has been reacted with a diamine to form an amide, where the acid chloride was generated in situ using the Vilsmeier reagent. sci-hub.se These amidation strategies are pivotal in synthesizing prosthetic groups for labeling biomolecules with isotopes like fluorine-18. nih.govacs.org For example, 6-[¹⁸F]fluoronicotinic acid has been activated as its 2,3,5,6-tetrafluorophenyl (TFP) ester to facilitate the labeling of peptides. nih.gov

Below is a table summarizing common esterification and amidation reactions:

Reaction TypeReagents and ConditionsProduct TypeApplication Example
EsterificationMethanol, Acid CatalystMethyl EsterIntermediate Synthesis
EsterificationEthanol, Reflux, H₂SO₄Ethyl EsterGeneral Synthesis
Amidation1. Oxalyl chloride, DMF; 2. AmineAmideProsthetic Group Synthesis
AmidationDCC, 2,3,5,6-tetrafluorophenolTFP EsterPeptide Labeling

Decarboxylation and Reduction Pathways

While less common for this specific molecule, decarboxylation and reduction of the carboxylic acid group represent potential synthetic pathways.

Decarboxylation: The removal of the carboxylic acid group can be challenging. However, in related systems, the hydrolysis of a cyano group followed by decarboxylation has been reported, often under harsh conditions such as treatment with strong acids like hydrobromic acid at elevated temperatures. google.com The decarboxylation of 2-cyano-2-phenylpropanoic acid has been shown to be feasible and can be coupled to molecular switches. nih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the presence of the reducible cyano group necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity.

Transformations Involving the Fluorine Atom on the Pyridine Ring

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the 6-position.

Nucleophilic Displacement of Fluorine for Further Functionalization (SNAr reactions)

The fluorine atom in this compound and its derivatives is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for introducing a wide range of functional groups onto the pyridine ring. The electron-withdrawing cyano group enhances the electrophilicity of the carbon atom bearing the fluorine, facilitating nucleophilic attack.

Common nucleophiles used in SNAr reactions with similar 2-fluoropyridine (B1216828) systems include:

Amines: Reaction with primary and secondary amines leads to the formation of 2-aminopyridine (B139424) derivatives. For example, 6-fluoronicotinic acid methyl ester reacts with 4-chlorobenzylamine (B54526) in DMSO at elevated temperatures. googleapis.com

Alkoxides: Treatment with sodium or potassium alkoxides yields 2-alkoxypyridine derivatives.

Thiols: Reaction with thiolates provides 2-thiopyridine derivatives.

The efficiency of these SNAr reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net The synthesis of 3-cyano-2-fluoropyridines has been achieved via nucleophilic substitution of a leaving group in the 2-position with potassium fluoride (B91410) (KF) or tetrabutylammonium (B224687) fluoride (Bu₄NF) in polar aprotic solvents like DMF and DMSO. researchgate.net

Cross-Coupling Reactions at the Fluorine-Bearing Carbon (if applicable)

While SNAr reactions are more common for fluorinated pyridines, cross-coupling reactions at the C-F bond are generally challenging due to the high bond strength of the C-F bond. However, advancements in catalysis have made such transformations more feasible. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are more typically performed on the corresponding chloro- or bromo-pyridines. researchgate.netresearchgate.net For instance, Suzuki-Miyaura coupling has been used with chloro and bromo intermediates to introduce various substituents. researchgate.net

Chemical Transformations of the Cyano Group

The cyano group at the 6-position is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide. Complete hydrolysis to the carboxylic acid is typically achieved under strong acidic or basic conditions with heating. For example, refluxing with concentrated hydrochloric acid can convert a nitrile to a carboxylic acid. Partial hydrolysis to the amide can sometimes be achieved under milder conditions.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂, Pd/C). The reduction of a cyano group to an amine is a key step in the synthesis of various pharmaceutical intermediates. researchgate.net

Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic rings. For example, it can react with adjacent functional groups or with external reagents to construct new ring systems. The Thorpe-Ziegler intramolecular cyclization of substituted 3-cyano-2-[(organylsulfinyl)methylthio]pyridines is a known method for synthesizing thieno[2,3-b]pyridines. researchgate.net

Blaise Reaction: An interesting transformation is the decarboxylative Blaise reaction, where a cyano group reacts with a metal enolate. For example, 3-cyano-2,6-dichloro-5-fluoropyridine has been shown to react with potassium ethyl malonate in the presence of zinc chloride to yield ethyl 2,6-dichloro-5-fluoronicotinoylacetate. researchgate.net

The following table summarizes the transformations of the cyano group:

Reaction TypeReagents and ConditionsProduct Type
HydrolysisConcentrated HCl, RefluxCarboxylic Acid
ReductionLiAlH₄ or H₂/Pd-CPrimary Amine
CyclizationIntramolecular reaction with adjacent groupFused Heterocycle
Blaise ReactionPotassium ethyl malonate, ZnCl₂β-Ketoester

Hydrolysis to Amides or Carboxylic Acids

The cyano group (-CN) of this compound can be converted to an amide (-CONH₂) or a carboxylic acid (-COOH) through hydrolysis. This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.orgchemguide.co.uk

Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.orgchemguide.co.uk This process first yields an amide intermediate, which upon further heating, hydrolyzes to the corresponding carboxylic acid. libretexts.orgchemguide.co.uk The final product is the free carboxylic acid, as any carboxylate salt formed would be protonated by the strong acid in the reaction mixture. chemguide.co.uk

In basic hydrolysis, the nitrile is heated with an alkali solution, such as sodium hydroxide. libretexts.orgchemguide.co.uk This initially forms the salt of the carboxylic acid. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. chemguide.co.uk The choice between acidic and basic hydrolysis can depend on the desired final product and the stability of other functional groups in the molecule. For instance, in some synthetic sequences, a one-step hydrolysis directly to the carboxylic acid is preferred. google.com

Hydrolysis ConditionIntermediate ProductFinal Product
Acidic (e.g., HCl, heat)AmideCarboxylic Acid
Basic (e.g., NaOH, heat)Carboxylate SaltCarboxylic Acid (after acidification)

Reduction to Amines

The cyano group can be reduced to a primary amine (-CH₂NH₂), providing a key synthetic handle for further molecular elaboration. This reduction can be accomplished using various reducing agents. A common method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄). The resulting product from the reduction of this compound is 2-fluoro-6-(aminomethyl)nicotinic acid. This intermediate is valuable in the synthesis of more complex molecules, for example, through palladium-catalyzed cyanation followed by a reduction sequence. researchgate.net

Cycloaddition Reactions (e.g., tetrazole formation)

The nitrile functionality of this compound can undergo [3+2] cycloaddition reactions with azides to form a tetrazole ring. nih.govnih.govchemtube3d.com This reaction is a prominent example of click chemistry and is often used in medicinal chemistry as the tetrazole ring can act as a bioisostere for a carboxylic acid group. nih.govwikipedia.org The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. nih.govwikipedia.org The product of this reaction with this compound would be 2-fluoro-6-(1H-tetrazol-5-yl)nicotinic acid. The electron-withdrawing nature of the substituents on the pyridine ring can facilitate this cycloaddition. nih.gov

Functionalization of the Pyridine Nucleus of this compound

The pyridine ring itself can be functionalized, though its electronic properties present specific challenges and opportunities for chemical modification.

Electrophilic Aromatic Substitution Reactivity Profile

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This characteristic is significantly amplified in this compound by the presence of three strong electron-withdrawing groups: the cyano, fluoro, and carboxylic acid substituents. libretexts.orgmasterorganicchemistry.com Consequently, the pyridine ring is highly deactivated towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commnstate.edumasterorganicchemistry.com Such reactions generally require forcing conditions and show low reactivity. If substitution were to occur, it would be directed to the positions least deactivated by the electron-withdrawing effects of the existing groups.

Metalation and Directed Lithiation Strategies

A more effective method for functionalizing the pyridine ring of this compound is through directed ortho-metalation (DoM). uwindsor.caorganic-chemistry.orgwikipedia.org This strategy employs a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific ortho-position. uwindsor.cawikipedia.orgharvard.edu

In this compound, the carboxylic acid group can serve as a DMG. organic-chemistry.orgwikipedia.org Upon treatment with a strong base, the acidic proton of the carboxylic acid is first removed, and the resulting carboxylate can then direct the lithiation to an adjacent carbon. This allows for the regioselective introduction of various electrophiles at the position ortho to the carboxylic acid. The fluorine atom can also act as a moderate directing group. organic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles, enabling the synthesis of highly substituted pyridine derivatives. wikipedia.orguvm.edu

Spectroscopic Characterization and Structural Elucidation in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 6-Cyano-2-fluoronicotinic acid, a combination of one-dimensional and two-dimensional NMR experiments is employed. mdpi.com

One-dimensional NMR spectra provide fundamental information about the number and type of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring (H-4 and H-5). Due to the electron-withdrawing effects of the fluorine, cyano, and carboxylic acid groups, these signals would appear downfield. Each signal should appear as a doublet due to coupling with the adjacent proton.

¹³C NMR: The carbon NMR spectrum would reveal all seven carbon atoms in the molecule. The chemical shifts would be characteristic of their environment: a low-field signal for the carboxylic acid carbon, a signal for the cyano carbon (typically around 115-120 ppm), and four signals for the aromatic carbons of the pyridine ring. The carbons bonded to or near the fluorine atom (C-2 and C-3) will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. nih.gov The spectrum for this compound would show a single resonance, as there is only one fluorine atom. The chemical shift provides information about the electronic environment of the fluorine atom on the pyridine ring. For fluorinated pyridines, these shifts are often found in the range of -110 to -120 ppm relative to a standard like CFCl₃. colorado.edursc.org

Table 1: Predicted 1D NMR Data for this compound

Nucleus Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity / Coupling
¹H
H-4 8.0 - 8.5 Doublet (d)
H-5 7.8 - 8.2 Doublet (d)
COOH 10.0 - 13.0 Broad Singlet (br s)
¹³C
C-2 160 - 165 Doublet (¹JCF)
C-3 120 - 125 Doublet (²JCF)
C-4 140 - 145 Doublet (³JCF)
C-5 110 - 115 Singlet or small doublet
C-6 145 - 150 Singlet or small doublet
CN 115 - 120 Singlet
COOH 165 - 170 Singlet
¹⁹F

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H-4 and H-5 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals for H-4 and H-5 to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemistry in flexible molecules, in a rigid aromatic system like this, NOESY can help confirm through-space proximity between adjacent protons (H-4 and H-5) and between the fluorine atom and the H-3 proton (if present in an analogue) or the carboxylic acid proton.

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₃FN₂O₂), the calculated exact mass is 166.0179. sigmaaldrich.com HRMS analysis, typically using electrospray ionization (ESI), would confirm this mass with high precision (e.g., within ±0.0005 Da).

The fragmentation pattern observed in the MS/MS spectrum provides further structural evidence. Common fragmentation pathways for such a molecule would likely include:

Loss of H₂O: From the carboxylic acid group.

Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids, leading to a [M-CO₂]⁺ ion.

Loss of CO: Following decarboxylation.

Expulsion of HCN: From the fragmentation of the pyridine ring or cyano group.

The analysis of these fragments helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The analysis is often supported by computational calculations. rsc.orgresearchgate.net For this compound, the key expected vibrational modes are:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C≡N Stretch: A sharp, intense absorption around 2200-2240 cm⁻¹, which is a definitive indicator of the cyano group.

C=O Stretch: A strong, sharp band around 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.

C=C and C=N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-F Stretch: An intense band typically found in the 1150-1250 cm⁻¹ region. researchgate.net

Comparative analysis with related molecules, such as 6-fluoronicotinic acid, which has also been studied by vibrational spectroscopy, aids in the precise assignment of these bands. biosynth.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Cyano C≡N Stretch 2200 - 2240 (sharp)
Carboxylic Acid C=O Stretch 1700 - 1730 (strong)
Pyridine Ring C=C, C=N Stretches 1400 - 1600

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR and mass spectrometry define the molecular formula and connectivity, X-ray crystallography provides the ultimate proof of structure by mapping the precise atomic positions in a single crystal. If a suitable crystal of this compound can be grown, this technique would definitively determine:

Bond Lengths and Angles: Providing precise measurements for all covalent bonds and angles within the molecule.

Planarity: Confirming the aromaticity and planarity of the pyridine ring.

Conformation: Establishing the orientation of the carboxylic acid group relative to the plane of the pyridine ring.

Intermolecular Interactions: Revealing how the molecules pack in the solid state. This would likely show strong hydrogen bonding interactions, where the carboxylic acid groups of two molecules form a dimeric structure, a common motif for carboxylic acids in the solid state. iucr.orgiucr.org Other interactions, such as π-π stacking between pyridine rings, could also be observed. acs.org

Although a specific crystal structure for this compound is not widely published, analysis of closely related nicotinic acid derivatives provides a strong basis for predicting its solid-state behavior. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
6-Fluoronicotinic acid
Pyridine

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Cyano-2-fluoronicotinic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electronic landscape, which governs its stability and chemical behavior.

Studies on related fluorinated pyridines demonstrate that substituents significantly influence the electronic structure of the pyridine (B92270) ring. nih.govrsc.org For this compound, the fluorine atom at the 2-position and the cyano group at the 6-position, both being strongly electron-withdrawing, profoundly impact the molecule's properties.

Electronic Structure:

Electron Density Distribution: The high electronegativity of the fluorine atom and the nitrogen in the cyano group causes a significant redistribution of electron density. emerginginvestigators.orgnih.gov This leads to a more electron-deficient pyridine ring compared to nicotinic acid itself. This electron withdrawal is crucial for the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of reactivity. For this molecule, the LUMO is expected to be lowered in energy, making it a better electron acceptor. The LUMO's spatial distribution would likely be concentrated around the electron-deficient carbon atoms of the pyridine ring, particularly C2 and C6, indicating these as probable sites for nucleophilic attack. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, these maps would show regions of negative potential (electron-rich) around the nitrogen of the pyridine ring, the oxygen atoms of the carboxylic acid, and the nitrogen of the cyano group. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atom of the carboxylic acid and the carbon atoms attached to the electronegative substituents. rsc.org

Stability and Reactivity Prediction: The stability of the molecule can be assessed by calculating its total energy. Reactivity descriptors, derived from quantum chemical calculations, can predict its chemical behavior. Fluorination is a common strategy to enhance chemical stability and modulate reactivity. emerginginvestigators.org

Table 1: Predicted Effects of Substituents on the Electronic Properties and Reactivity of the Pyridine Ring in this compound.

PropertyEffect of 2-Fluoro SubstituentEffect of 6-Cyano SubstituentCombined Effect on Reactivity
Ring Electron DensityStrongly decreases (Inductive effect)Strongly decreases (Inductive & Resonance effects)Significantly increases electrophilicity of the ring.
LUMO EnergyLowersLowersEnhances susceptibility to nucleophilic aromatic substitution (SNAr).
Acidity of Carboxylic AcidIncreases pKaIncreases pKaThe carboxylic acid proton becomes more acidic compared to unsubstituted nicotinic acid.
Dipole MomentIncreasesSignificantly IncreasesResults in a highly polar molecule, influencing solubility and intermolecular interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data. rsc.org

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts of the aromatic protons and carbons, which are sensitive to the electronic effects of the fluoro and cyano groups. Comparing these predicted spectra with experimental ones helps in the unambiguous assignment of signals. stackexchange.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. jocpr.com By calculating the harmonic vibrational modes, a theoretical IR and Raman spectrum for this compound can be generated. These calculations aid in assigning the experimental vibrational bands to specific molecular motions, such as the C≡N stretch, C-F stretch, and the various vibrations of the pyridine ring and carboxylic acid group. acs.orgcheminfo.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.gov This can provide insight into the electronic transitions of the molecule.

Table 2: Comparison of Computational Methods for Spectroscopic Prediction.

Spectroscopy TypeComputational MethodPredicted ParametersApplication for this compound
NMRDFT with GIAO methodChemical shifts (δ), Coupling constants (J)Assignment of ¹H, ¹³C, and ¹⁹F signals.
IR & RamanDFT (e.g., B3LYP)Vibrational frequencies (cm⁻¹), IntensitiesIdentification of functional group vibrations (C≡N, C=O, C-F).
UV-VisibleTime-Dependent DFT (TD-DFT)Excitation energies (λmax), Oscillator strengthsUnderstanding electronic transitions and chromophores.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles.

SₙAr Pathways: The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing groups. The fluorine atom at the C2 position is a good leaving group in SₙAr reactions. Computational studies can model the reaction pathway of a nucleophile attacking the C2 position. nih.gov This involves locating the transition state and the intermediate Meisenheimer complex, a key step in the classical SₙAr mechanism. nih.govacs.org The calculated activation energy barrier provides a quantitative measure of the reaction rate.

Pd-catalyzed Reactions: The C-F bond can also participate in palladium-catalyzed cross-coupling reactions. Computational chemistry can be used to explore the catalytic cycle of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net By modeling the energies of the intermediates and transition states, the rate-determining step and the role of the ligand on the palladium catalyst can be understood.

Table 3: Computational Workflow for Elucidating a Reaction Mechanism (e.g., SₙAr).

StepComputational TaskInformation Obtained
1. Reactant & Product OptimizationGeometry optimization of reactants, nucleophile, and products.Ground state energies and structures.
2. Transition State SearchLocate the transition state (TS) structure connecting reactants and intermediates.Structure of the highest energy point along the reaction coordinate.
3. Intermediate IdentificationGeometry optimization of potential intermediates (e.g., Meisenheimer complex).Stability and structure of reaction intermediates.
4. Frequency CalculationCalculate vibrational frequencies for all stationary points.Confirms minima (no imaginary frequencies) and TS (one imaginary frequency); provides zero-point vibrational energies.
5. Energy Profile ConstructionCalculate the relative energies of all species.Activation energy barriers and reaction enthalpy.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions and Self-Assembly

The functional groups on this compound—the carboxylic acid, the cyano group, and the pyridine ring—are all capable of engaging in various non-covalent interactions that dictate its solid-state structure and behavior in solution.

Intermolecular Interactions: Molecular modeling can identify and quantify the strength of potential intermolecular interactions. acs.org

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This can lead to the formation of characteristic hydrogen-bonded dimers or chains. nih.gov

π-π Stacking: The electron-deficient pyridine ring can interact with other aromatic systems through π-π stacking.

Halogen and Tetrel Bonding: The fluorine atom can act as a halogen bond acceptor, while the cyano group can participate in tetrel bonding through its carbon atom. mdpi.comnih.govresearchgate.net

Self-Assembly and Crystal Structure Prediction: Molecular dynamics (MD) simulations can model the behavior of many molecules of this compound over time, providing insights into their self-assembly into larger aggregates in solution. rsc.org Furthermore, computational methods for crystal structure prediction can be used to explore possible packing arrangements in the solid state, predicting the most stable polymorphs based on lattice energy calculations. acs.orgresearchgate.net

Design of Novel Derivatives via In Silico Approaches

The scaffold of this compound can be used as a starting point for the in silico design of new molecules with tailored properties, particularly for applications in medicinal chemistry and materials science. mdpi.comnih.govnih.gov

Virtual Screening and Library Design: Large virtual libraries of derivatives can be created by systematically modifying the core structure of this compound. These libraries can then be screened computationally for desired properties.

Molecular Docking: If a biological target (e.g., an enzyme) is known, molecular docking can be used to predict the binding mode and affinity of designed derivatives. nih.gov This helps in prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features (descriptors) with observed activity, QSAR can predict the activity of new, unsynthesized derivatives. researchgate.net This approach accelerates the design cycle for new functional molecules.

Q & A

Q. Methodological Answer :

  • Raw data : Deposit in appendices or supplementary materials, including instrument parameters (e.g., NMR pulse sequences, DFT basis sets).
  • Processed data : Use standardized formats (e.g., JCAMP-DX for spectra, CIF for crystallography).
  • Metadata : Document environmental conditions (humidity, temperature) and software versions (Gaussian, ORCA) .
  • Code sharing : Provide computational scripts (Python, R) for data analysis in public repositories like Zenodo or GitHub .

Research Design: How can the FINER criteria improve experimental rigor in studying this compound?

Q. Methodological Answer :

  • Feasibility : Pilot studies to assess synthetic yields and analytical detection limits.
  • Interest : Target understudied applications (e.g., fluorinated probes for PET imaging).
  • Novelty : Explore non-traditional substitution patterns (e.g., meta-fluoro vs. para-fluoro analogs).
  • Ethics : Adhere to safety protocols for handling fluorinated compounds (e.g., fume hood use, waste disposal).
  • Relevance : Align with emerging fields like fluorinated drug discovery or agrochemical design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.